Naphthalene

Description

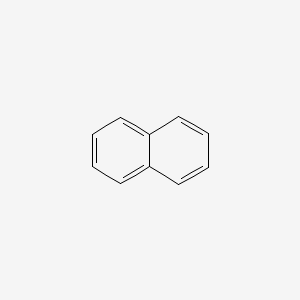

Structure

3D Structure

Properties

IUPAC Name |

naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8/c1-2-6-10-8-4-3-7-9(10)5-1/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFWIBTONFRDIAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=CC=CC2=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8 | |

| Record name | NAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0667 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | naphthalene | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Naphthalene | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25135-16-4, 62238-84-0 | |

| Record name | Polynaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25135-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphthalene, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62238-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8020913 | |

| Record name | Naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Naphthalene appears as a white crystalline volatile solid with a strong coal-tar odor. The solid is denser than water and insoluble in water. Burns, but may be difficult to ignite. In the molten form it is very hot. Exposure to skin must be avoided. Also the vapors given off by the material may be toxic. Used as a moth repellent, fumigant, lubricants, and to make other chemicals, and for many other uses, Gas or Vapor; Liquid; Pellets or Large Crystals, Colorless to brown solid with an odor of mothballs. [Note: Shipped as a molten solid.] [NIOSH] White crystals that sublime at room temperature; [ACGIH], Solid, WHITE SOLID IN VARIOUS FORMS WITH CHARACTERISTIC ODOUR., A white crystalline volatile solid with a strong coal-tar odor., Colorless to brown solid with an odor of mothballs. [Note: Shipped as a molten solid.] | |

| Record name | NAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Naphthalene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Naphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/46 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Naphthalene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029751 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | NAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0667 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NAPHTHALENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/736 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Naphthalene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0439.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

424 °F at 760 mmHg (NTP, 1992), 217.9 deg C, 217.00 to 219.00 °C. @ 760.00 mm Hg, 218 °C, 424 °F | |

| Record name | NAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/184 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Naphthalene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029751 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | NAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0667 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NAPHTHALENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/736 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Naphthalene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0439.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

190 °F (NTP, 1992), 174 °F; 79 °C (Closed cup), 80 °C c.c., 174 °F | |

| Record name | NAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/184 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0667 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NAPHTHALENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/736 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Naphthalene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0439.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992), In water, 31 mg/L at 25 °C, 1 g/13 mL ethanol or methanol; 1 g/3.5 mL benzene or toluene; 1 g/8 mL olive oil or tupentine; 1 g/2 mL chloroform or carbon tetrachloride; 1 g/1.2 mL carbon disulfide. Very soluble in ether, hydronaphthalenes, and in fixed and volatile oils., 0.031 mg/mL at 25 °C, Solubility in water at 20 °C: very poor, 0.003% | |

| Record name | NAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/184 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Naphthalene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029751 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | NAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0667 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Naphthalene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0439.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.15 (NIOSH, 2023) - Denser than water; will sink, 1.162 at 20 °C/4 °C, 1.16 g/cm³, 1.15 | |

| Record name | NAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/184 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0667 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NAPHTHALENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/736 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Naphthalene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0439.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

4.42 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.42 (Air = 1), Relative vapor density (air = 1): 4.42, 4.42 | |

| Record name | NAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/184 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0667 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NAPHTHALENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/736 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.05 mmHg at 68 °F ; 1 mmHg at 126.7 °F (NTP, 1992), 0.08 [mmHg], 0.085 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 11, 0.08 mmHg | |

| Record name | NAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Naphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/46 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | NAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/184 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0667 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NAPHTHALENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/736 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Naphthalene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0439.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Technical-grade naphthalene, also known as naphthalin and tar camphor, has a minimum purity of 95%. The impurities reported are benzo(b)thiophene (thianaphthene) when naphthalene is obtained from coal-tar and methylindenes when it is derived from petroleum., The main impurity in crude 78 °C coal-tar naphthalene is sulfur which is present in the form of thionaphthalene (1-3%). Methyl- and dimethylnaphthalenes also are present (1-2%) with lesser amounts of indene, methylindenes, tar acids, and tar bases. | |

| Record name | NAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/184 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystalline flakes ... Plates from ethanol, WHITE SCALES, BALLS, POWDER OR CAKES, Monoclinic prismatic plates from ether or by sublimation; also sold as white scales, powder, balls, or cakes, Colorless to brown solid ... [Note: Shipped as a molten solid] | |

CAS No. |

91-20-3 | |

| Record name | NAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Naphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphthalene [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | naphthalene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37565 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthalene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.863 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2166IN72UN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/184 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Naphthalene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029751 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | NAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0667 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NAPHTHALENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/736 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Naphthalene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/QJ802C8.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

176.4 °F (NTP, 1992), 80.2 °C, Sublimes appreciably at temperatures above melting point; volatile with steam, 80.3 °C, 80 °C, 176 °F | |

| Record name | NAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/184 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Naphthalene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029751 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | NAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0667 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NAPHTHALENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/736 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Naphthalene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0439.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Naphthalene crystal structure analysis

An In-Depth Technical Guide to the Crystal Structure Analysis of Naphthalene

Abstract

Naphthalene (C₁₀H₈), the simplest polycyclic aromatic hydrocarbon (PAH), serves as a cornerstone model system for understanding the structural chemistry and solid-state physics of organic molecular crystals. Its deceptively simple molecular structure gives rise to a rich and well-defined crystalline architecture governed by subtle, non-covalent interactions. This guide provides a comprehensive technical analysis of the naphthalene crystal structure, intended for researchers, materials scientists, and drug development professionals. We will delve into its crystallographic properties, the nature of its intermolecular forces, the experimental methodologies for its characterization, and the role of computational modeling in elucidating its solid-state behavior. The principles discussed herein are foundational for predicting and understanding the crystal packing of more complex aromatic systems, including active pharmaceutical ingredients (APIs).

The Naphthalene Molecule: A Structural Primer

The isolated naphthalene molecule is a planar system of two fused benzene rings, possessing D₂h point group symmetry.[1][2] However, within the crystal lattice, its symmetry is reduced. A key feature established by X-ray diffraction is the variation in its carbon-carbon bond lengths. The C1−C2, C3−C4, C5−C6, and C7−C8 bonds are approximately 1.37 Å, while others are longer, around 1.42 Å.[1][2] This bond length alternation is a departure from the complete delocalization seen in benzene and is consistent with valence bond theory, providing critical insight into its electronic structure.

Crystallographic Data and Unit Cell Configuration

Under ambient conditions, naphthalene crystallizes in the monoclinic system, which is characterized by its anisotropic properties.[3][4] The unit cell contains two naphthalene molecules, related by symmetry operations defined by the space group.[3][5] This arrangement is fundamental to all macroscopic properties of the crystal.

Table 1: Crystallographic Parameters of Naphthalene

| Parameter | Value | Source(s) |

|---|---|---|

| Chemical Formula | C₁₀H₈ | [6] |

| Molar Mass | 128.17 g/mol | [6] |

| Crystal System | Monoclinic | [2][6] |

| Space Group | P2₁/a (C₂h⁵) | [1][3][6] |

| Lattice Constants | a = 8.235 Å | [1][2][6] |

| b = 6.003 Å | [1][2][6] | |

| c = 8.658 Å | [1][2][6] | |

| β = 122.92° | [1][2] | |

| Molecules per Unit Cell (Z) | 2 | [5] |

| Calculated Density | ~1.17 g/cm³ |[5] |

Intermolecular Forces and the Herringbone Packing Motif

The solid-state structure of naphthalene is a direct consequence of intermolecular forces. As a nonpolar hydrocarbon, its crystal packing is dominated by weak London dispersion forces, which are transient, induced-dipole interactions arising from its extensive π-electron system.[2][7] These forces, while individually weak, collectively dictate a highly ordered and energetically favorable packing arrangement known as the "herringbone" motif.[3][8]

In this configuration, molecules are arranged in an edge-to-face manner. This geometry maximizes attractive C-H···π interactions, where the electropositive hydrogen atoms of one molecule are directed towards the electron-rich π-face of a neighboring molecule.[9][10] This anisotropic interaction network results in distinct properties; for instance, naphthalene crystals cleave easily along the ab plane, indicating that the forces within this plane are significantly stronger than those between adjacent planes.[8]

Caption: Logical relationship of intermolecular forces in the naphthalene crystal.

Experimental Structure Determination

The precise atomic coordinates and crystal packing of naphthalene have been determined primarily through diffraction techniques. Single-crystal X-ray diffraction (SCXRD) and neutron diffraction are the gold standards, each providing unique and complementary information.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the most common technique for determining the crystal structure of organic molecules. It relies on the scattering of X-rays by the electron clouds of the atoms in the crystal.

Protocol: SCXRD Analysis of Naphthalene

-

Crystal Growth:

-

Causality: A high-quality, single crystal free of defects is paramount for obtaining sharp diffraction data.

-

Method: Grow suitable crystals (typically 0.1-0.5 mm) by slow evaporation from a saturated solution (e.g., in ethanol or toluene) or by using the Bridgman-Stockbarger technique for larger crystals from a melt.[11][12]

-

-

Crystal Selection and Mounting:

-

Causality: The chosen crystal must be a single domain. Sublimation must be prevented during data collection.

-

Method: Under a microscope, select a clear crystal with well-defined faces. Mount it on a goniometer head using a cryoprotectant oil, which also prevents sublimation.[6]

-

-

Data Collection:

-

Causality: Cooling the crystal reduces thermal motion (atomic vibrations), leading to higher resolution data and more precise atomic positions.

-

Method: Place the mounted crystal on a diffractometer. Cool the crystal under a stream of cold nitrogen gas (typically to 100 K). Irradiate the crystal with monochromatic X-rays (e.g., Cu Kα, λ = 1.54 Å) and rotate it, collecting diffraction patterns at thousands of different orientations.[6][13]

-

-

Structure Solution and Refinement:

-

Causality: The diffraction pattern contains information on the unit cell dimensions and the arrangement of atoms. Mathematical methods are needed to translate this pattern into a 3D atomic model.

-

Method: Integrate the intensities of the collected diffraction spots. Determine the unit cell parameters and space group.[6] Solve the phase problem using direct methods or Patterson functions to generate an initial electron density map. Build an atomic model into this map and refine it using least-squares methods to achieve the best fit between observed and calculated diffraction data.

-

Caption: Standard experimental workflow for single-crystal X-ray diffraction.

Neutron Diffraction

While X-rays are scattered by electrons, neutrons are scattered by atomic nuclei. This provides a critical advantage for studying hydrocarbons like naphthalene.

-

Expertise & Causality: X-ray diffraction is poor at precisely locating hydrogen atoms because their single electron is diffuse and contributes little to the overall scattering. Neutron diffraction overcomes this limitation, as the neutron scattering cross-section of hydrogen (or more commonly, deuterium) is comparable to that of carbon.[14][15] This allows for the precise determination of C-H bond lengths and the geometry of C-H···π interactions, which are crucial for a complete understanding of the crystal packing forces.[16][17] Multi-temperature neutron diffraction studies have also been instrumental in analyzing the anisotropic displacement parameters (ADPs) and modeling the thermal motion of the molecule within the crystal lattice.[14][18]

Computational Modeling and Polymorphism

Modern computational chemistry provides powerful tools to complement experimental findings.

-

Trustworthiness through Validation: Techniques like Density Functional Theory (DFT), particularly with corrections for dispersion forces (e.g., DFT-D), can accurately predict the lattice parameters and cohesive energy of crystalline naphthalene, validating the chosen theoretical model against experimental data.[3]

-

Predictive Power: Enhanced molecular dynamics methods can explore the free energy landscape of different crystal packing arrangements.[19] Such simulations are vital for crystal structure prediction (CSP), a field of immense importance in the pharmaceutical industry for identifying potential polymorphs of a drug substance. While naphthalene is known for its stable monoclinic form under ambient conditions, high-pressure studies have revealed the existence of other polymorphs, such as naphthalene II, demonstrating the complexity of its phase diagram.[20][21]

Conclusion

The crystal structure of naphthalene represents a classic and elegant example of molecular organization in the solid state. Its monoclinic unit cell, defined by the P2₁/a space group, and its characteristic herringbone packing are dictated by a delicate balance of weak, non-directional van der Waals forces. The precise elucidation of this structure has been made possible through a synergistic application of experimental techniques, primarily single-crystal X-ray and neutron diffraction, and validated by sophisticated computational models. A thorough understanding of the principles governing the crystallization of naphthalene provides an authoritative foundation for scientists working to control and predict the solid-state structures of more complex aromatic molecules, a critical task in the development of novel materials and pharmaceuticals.

References

-

Abdel-Kader, A., et al. (2015). The structural, electronic and vibrational properties of crystalline naphthalene has been investigated within the framework of density functional theory including van der Waals interactions. ResearchGate. Available at: [Link]

-

Naphthalene. (n.d.). Wikipedia. Retrieved from: [Link]

-

Abrahams, S. C., Robertson, J. M., & White, J. G. (1949). The crystal and molecular structure of naphthalene. I. X-ray measurements. Acta Crystallographica. Available at: [Link]

-

Cho, D. M., Parkin, S. R., & Watson, M. D. (2005). Partial Fluorination Overcomes Herringbone Crystal Packing in Small Polycyclic Aromatics. Organic Letters. Available at: [Link]

-

Naphthalene (C10H8) properties. (n.d.). Chemical Entities of Biological Interest (ChEBI). Retrieved from: [Link]

-

Schneider, E., Vogt, L., & Tuckerman, M. E. (2016). Exploring polymorphism of benzene and naphthalene with free energy based enhanced molecular dynamics. Acta Crystallographica Section B. Available at: [Link]

-

Al-Omary, F. A. M., et al. (2022). Synthesis, Characterization and DFT Calculation of Naphthalene-Based Crystal Structure with Pyridylimine-Binding Units. MDPI. Available at: [Link]

-

Robertson, J. M. (1933). The crystalline structure of naphthalene. A quantitative X-ray investigation. Proceedings of the Royal Society A. Available at: [Link]

-

Naphthalene. (n.d.). Simple English Wikipedia. Retrieved from: [Link]

-

Hawlicka, E., & Grabowski, D. (2001). X-Ray Diffraction Study of Some Liquid Naphthalene Derivatives. Taylor & Francis Online. Available at: [Link]

-

Mladenovic, M., & Stankovic, I. (2013). The crystal structure of naphthalene. Dimensions of the unit cell... ResearchGate. Available at: [Link]

-

Conover, W. B. (2007). Dancing Crystals: A Dramatic Illustration of Intermolecular Forces. Journal of Chemical Education. Available at: [Link]

-

Cho, D. M., Parkin, S. R., & Watson, M. D. (2005). Partial Fluorination Overcomes Herringbone Crystal Packing in Small Polycyclic Aromatics. ACS Publications. Available at: [Link]

-

Henshaw, D. B., & Ali, S. J. (1970). Polymorphism in benzene, naphthalene, and anthracene at high pressure. Science. Available at: [Link]

-

Capelli, S. C., et al. (2004). Molecular Motion in Crystalline Naphthalene: Analysis of Multi-Temperature X-Ray and Neutron Diffraction Data. The Journal of Physical Chemistry A. Available at: [Link]

-

Jindal, V. K., & Dlott, D. D. (1995). Structure of naphthalene crystals, illustrating the anisotropy in intermolecular interactions... ResearchGate. Available at: [Link]

-

Bjelobrk, Z., et al. (2019). Naphthalene crystal shape prediction from molecular dynamics simulations. CrystEngComm. Available at: [Link]

-

Cho, D. M., et al. (2005). Partial fluorination overcomes herringbone crystal packing in small polycyclic aromatics. PubMed. Available at: [Link]

-

Della Valle, R. G., et al. (2009). Structure and molecular dynamics of crystalline and liquid anthracene and naphthalene... The Journal of Chemical Physics. Available at: [Link]

-

Li, J., et al. (2015). Polymorphism and photoluminescence in a naphthalene-based ligand... RSC Advances. Available at: [Link]

-

Sankar, S., & Kumar, R. M. (2014). Crystal Growth of Napthalene (C10 H8) crystals using bridgemann-stockbarger technique. Scholars Research Library. Available at: [Link]

-

Zhang, Q., et al. (2022). Herringbone packed contorted aromatics with ordered three-dimensional channels... Journal of Materials Chemistry A. Available at: [Link]

-

Capelli, S. C., et al. (2004). Molecular Motion in Crystalline Naphthalene... ACS Publications. Available at: [Link]

-

Conover, W. B. (2007). Dancing Crystals: A Dramatic Illustration of Intermolecular Forces. Journal of Chemical Education. Available at: [Link]

-

Benmore, C. J., & Tomberli, B. L. (2002). The Structure of Carbon Dioxide around Naphthalene Investigated using H/D Substitution in Neutron Diffraction. Industrial & Engineering Chemistry Research. Available at: [Link]

-

Oswald, I. D. H., et al. (2017). The crystal structure of naphthalene... ResearchGate. Available at: [Link]

-

Chen, J., & Roco, M. C. (1998). CRYSTAL MORPHOLOGY AND GROWTH RATE OF NAPHTHALENE... NTU Scholars. Available at: [Link]

-

Explain, in terms of intermolecular forces, why naphthalene... sublimes... (2024). Brainly.com. Retrieved from: [Link]

-

McKinnon, J. J., et al. (1998). Visualising intermolecular interactions in crystals: naphthalene vs. terephthalic acid. Chemical Communications. Available at: [Link]

-

Bjelobrk, Z., et al. (2019). Naphthalene crystal shape prediction from molecular dynamics simulations. arXiv. Available at: [Link]

-

Day, G. M., et al. (2017). The four main packing types seen in crystal structures of polycyclic... ResearchGate. Available at: [Link]

-

Schneider, E., et al. (2016). Exploring polymorphism of benzene and naphthalene with free energy based enhanced molecular dynamics. PubMed. Available at: [Link]

-

Parales, R. E., et al. (2002). Crystallization and preliminary X-ray diffraction analysis of naphthalene dioxygenase... PubMed. Available at: [Link]

-

Hawlicka, E., & Grabowski, D. (2001). X-Ray Diffraction Study of Some Liquid Naphthalene Derivatives. ResearchGate. Available at: [Link]

-

Bhardwaj, R. K., et al. (2014). Unidirectional growth of organic single crystals of naphthalene... Semantic Scholar. Available at: [Link]

-

Likhacheva, A. Y., et al. (2015). P-V-T data for naphthalene measured using in situ X-ray diffraction. ResearchGate. Available at: [Link]

-

Capelli, S. C., et al. (2004). Molecular Motion in Crystalline Naphthalene: Analysis of Multi-Temperature X-Ray and Neutron Diffraction Data. ResearchGate. Available at: [Link]

-

Kumar, R. M., et al. (2011). Synthesis, crystal growth, structural, thermal and optical properties of naphthalene picrate an organic NLO material. PubMed. Available at: [Link]

-

Pawley, G. S., et al. (1980). Determination of phonon eigenvectors in naphthalene by fitting neutron scattering intensities. Taylor & Francis Online. Available at: [Link]

-

Kumar, R. M., & Sankar, S. (2014). The powder XRD pattern for the naphthalene crystal. ResearchGate. Available at: [Link]

Sources

- 1. Naphthalene - Wikipedia [en.wikipedia.org]

- 2. webqc.org [webqc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. royalsocietypublishing.org [royalsocietypublishing.org]

- 6. journals.iucr.org [journals.iucr.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Visualising intermolecular interactions in crystals: naphthalene vs. terephthalic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 12. Synthesis, crystal growth, structural, thermal and optical properties of naphthalene picrate an organic NLO material - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. tandfonline.com [tandfonline.com]

- 18. researchgate.net [researchgate.net]

- 19. journals.iucr.org [journals.iucr.org]

- 20. Polymorphism in benzene, naphthalene, and anthracene at high pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Exploring polymorphism of benzene and naphthalene with free energy based enhanced molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Calculation of Naphthalene's Electronic Properties

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Naphthalene (C₁₀H₈), the simplest polycyclic aromatic hydrocarbon (PAH), serves as a foundational model system for understanding the electronic behavior of more complex aromatic compounds.[1][2] Its electronic properties—governed by the delocalized π-electron system—are critical determinants of its chemical reactivity, optical characteristics, and potential applications in materials science and drug design. This guide provides a comprehensive, in-depth protocol for the computational calculation of naphthalene's key electronic properties using Density Functional Theory (DFT), a robust and widely adopted quantum mechanical method. We will delve into the theoretical underpinnings, justify methodological choices, and present a step-by-step workflow designed for both novice and experienced computational chemists. The objective is to equip researchers with a validated, trustworthy, and practical framework for predicting electronic structure with high fidelity.

Theoretical Foundation: Why Naphthalene's Electrons Matter

The electronic structure of a molecule dictates its interactions with other molecules and with electromagnetic fields. For naphthalene, a molecule with a fused two-ring aromatic system, the most important electronic features arise from its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

HOMO: This orbital can be conceptualized as the outermost orbital containing electrons. Its energy level is directly related to the molecule's ability to donate an electron. A higher HOMO energy signifies a greater propensity for electron donation.[3]

-

LUMO: This is the innermost orbital that is devoid of electrons. Its energy level indicates the molecule's ability to accept an electron. A lower LUMO energy suggests a greater electron-accepting capability.[3]

-

The HOMO-LUMO Gap (E_gap): The energy difference between the HOMO and LUMO is a critical parameter. A small gap suggests that the molecule can be easily excited, correlating with higher chemical reactivity and lower kinetic stability.[1] Conversely, a large gap indicates high stability.[1] This gap is fundamental to predicting the molecule's color, conductivity, and photochemical behavior.

These orbital energies can be used to approximate key physical properties through Koopmans' Theorem , which posits that the ionization potential (IP) of a molecule is approximately equal to the negative of the HOMO energy (I ≈ -E_HOMO), and the electron affinity (EA) is approximately the negative of the LUMO energy (A ≈ -E_LUMO).[3][4][5][6] While this is an approximation that neglects electron correlation and orbital relaxation, it provides an invaluable qualitative and often semi-quantitative starting point.[3][4][7]

The Computational Engine: Density Functional Theory (DFT)

To calculate these properties, we turn to DFT. DFT offers a remarkable balance of computational efficiency and accuracy, making it the workhorse of modern computational chemistry.[1][8] Instead of solving the complex many-electron Schrödinger equation directly, DFT calculates the total energy of the system as a functional of the electron density.[8][9]

The accuracy of a DFT calculation hinges on two critical user choices: the exchange-correlation functional and the basis set .

-

Exchange-Correlation (XC) Functional: This is an approximation of the quantum mechanical effects of exchange and correlation. For PAHs like naphthalene, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT functional, have shown proven reliability.[10][11] The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used and well-benchmarked choice for organic molecules and will be our primary choice for this guide.[10][12][13][14]

-

Basis Set: A basis set is a set of mathematical functions (Gaussian-type orbitals) used to construct the molecular orbitals.[15] The size and complexity of the basis set dictate the accuracy and computational cost.[15] A good starting point for molecules like naphthalene is a Pople-style basis set, such as 6-31G(d) . The "6-31G" describes the number of functions used for core and valence electrons, and the "(d)" indicates the addition of polarization functions on heavy (non-hydrogen) atoms, which are crucial for describing the anisotropic electron distribution in aromatic rings.[1][16] For higher accuracy, a larger basis set like 6-311++G(d,p) can be employed, which includes more functions and adds polarization functions to hydrogen atoms as well.[12]

A Validated Step-by-Step Computational Protocol

This protocol outlines the complete workflow for calculating the electronic properties of naphthalene using a computational chemistry package like Gaussian.[16]

Step 1: Geometry Optimization

The first and most critical step is to find the lowest energy structure of the molecule.[2] We are calculating properties of the molecule in its most stable, ground-state configuration.

-

Procedure:

-

Construct an initial 3D structure of naphthalene.

-

Set up an input file specifying a geometry optimization calculation.

-

Methodology: Use the B3LYP functional with the 6-31G(d) basis set.

-

Execute the calculation. The software will iteratively adjust the bond lengths and angles to minimize the total energy of the system.

-

-

Causality: Performing calculations on a non-optimized geometry would yield electronic properties that do not correspond to the real-world, stable molecule, leading to inaccurate results.

Step 2: Vibrational Frequency Analysis

To ensure the optimized structure is a true energy minimum and not a transition state, a frequency calculation must be performed.

-

Procedure:

-

Use the optimized geometry from Step 1 as the input.

-

Set up a frequency calculation using the same level of theory (B3LYP/6-31G(d)).

-

Execute the calculation.

-

-

Self-Validation: The output should show zero imaginary frequencies. An imaginary frequency indicates a saddle point on the potential energy surface, meaning the structure is a transition state, not a stable minimum. If one is found, the optimization must be revisited.

Step 3: High-Accuracy Single-Point Energy Calculation

With a validated ground-state geometry, we can now perform a more accurate calculation to obtain the final electronic properties. We can use a larger, more flexible basis set for this step to improve the accuracy of the orbital energies.

-

Procedure:

-

Use the validated optimized geometry.

-

Set up a single-point energy calculation (i.e., no further geometry changes).

-

Methodology: Employ the B3LYP functional with an enhanced basis set, for example, 6-311++G(d,p) .[12]

-

Execute the calculation.

-

Step 4: Data Extraction and Analysis

The output file from the single-point energy calculation contains all the necessary information.[16]

-

Procedure:

-

Locate the section listing the molecular orbital energies.

-

Identify the energy of the Highest Occupied Molecular Orbital (E_HOMO).

-

Identify the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO).

-

Calculate the HOMO-LUMO gap: E_gap = E_LUMO - E_HOMO.

-

Approximate the Ionization Potential (IP) and Electron Affinity (EA) using Koopmans' theorem: IP ≈ -E_HOMO and EA ≈ -E_LUMO.

-

The workflow is summarized in the diagram below.

Interpreting the Results: A Quantitative Look

Executing this protocol yields quantitative data that must be compared against experimental or high-level theoretical benchmarks for validation.

| Property | Calculated Value (B3LYP/6-311++G(d,p)) | Experimental/Literature Value |

| E_HOMO | ~ -6.15 eV | - |

| E_LUMO | ~ -1.40 eV | - |

| HOMO-LUMO Gap | ~ 4.75 eV | 4.7-4.9 eV [1][2][13] |

| Ionization Potential (IP) | ~ 6.15 eV | 8.14 eV[17] |

| Electron Affinity (EA) | ~ 1.40 eV | 0.15 eV[17] |

Note: Calculated values are representative and can vary slightly based on the specific computational software and version.

As the table demonstrates, the calculated HOMO-LUMO gap shows excellent agreement with values reported in recent DFT studies.[1][2][13] However, the IP and EA values derived from Koopmans' theorem show a significant deviation from experimental values found in the NIST Chemistry WebBook.[17] This highlights the theorem's primary limitation: it ignores the orbital relaxation that occurs upon ionization or electron attachment.[4][7] While the direct orbital energies are excellent for understanding chemical trends and reactivity, more sophisticated methods (like ΔSCF) are required for quantitatively accurate IP and EA predictions.

The relationship between these calculated and physical properties is visualized below.

Advanced Topic: Optical Properties via TD-DFT

To investigate how naphthalene interacts with light (i.e., its UV-Vis absorption spectrum), we can extend our analysis using Time-Dependent Density Functional Theory (TD-DFT).[11][14][18] TD-DFT is an excited-state method that calculates the energies of electronic transitions.

-

Protocol:

-

Use the validated optimized geometry from the ground-state calculations.

-

Set up a TD-DFT calculation, specifying the number of excited states to calculate (e.g., 30 singlet states).

-

Use the same functional and a suitable basis set (e.g., B3LYP/6-311++G(d,p)).[14]

-

It is often crucial to include a solvent model (e.g., Polarizable Continuum Model, PCM) to simulate experimental conditions.[19]

-

-

Output: The calculation will yield a list of electronic transitions, their corresponding excitation energies (in eV or nm), and their oscillator strengths (a measure of the transition's intensity). This data can be used to plot a theoretical UV-Vis spectrum, which can be directly compared to experimental spectra.[19]

Conclusion

This guide has detailed a robust, scientifically-grounded workflow for calculating the electronic properties of naphthalene using DFT. By following a systematic procedure of geometry optimization, frequency validation, and high-accuracy single-point energy calculation, researchers can reliably determine key parameters like the HOMO-LUMO gap. We have emphasized the rationale behind methodological choices, such as the selection of the B3LYP functional and appropriate Pople-style basis sets, to ensure both accuracy and trustworthiness in the results. While direct application of Koopmans' theorem provides valuable qualitative insights into reactivity, its quantitative limitations for ionization potential and electron affinity were noted. For researchers in materials science and drug development, this computational protocol serves as a powerful, predictive tool to understand and engineer the electronic behavior of aromatic systems, starting with the fundamental model of naphthalene.

References

-

NIST Chemistry WebBook, SRD 69: Naphthalene. National Institute of Standards and Technology. [Link][17]

-

Al-Otaibi, J. S., et al. (2024). Quantum Computing Analysis of Naphthalene Compound: Electronic Structure, Optical, and Thermochemical Approaches using DFT and HF. Journal of Applied Organometallic Chemistry. [Link][1][2]

-

Wójcik, K., et al. (2022). Electronic properties of chosen naphthalene derivatives. Molecular Crystals and Liquid Crystals. [Link][12]

-

Ghosh, A., et al. (2021). Exploring the Accuracy of Density Functionals for Anharmonic Vibrations of Polycyclic Aromatic Hydrocarbons. The Journal of Physical Chemistry A. [Link][10]

-

Koopman's Theorem for Ionization energy and electron affinity. Physics Stack Exchange. [Link][7]

-